Product packaging for N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide phosphate(Cat. No.:CAS No. 1218778-77-8)

N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide phosphate

Cat. No.: B610921
CAS No.: 1218778-77-8
M. Wt: 583.5 g/mol
InChI Key: RMTWWCZVPBZSMR-OKZTUQRJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sonidegib phosphate, also known by its developmental code NVP-LDE225 or the brand name Odomzo, is the diphosphate salt form of Sonidegib, a potent and orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor . It is a critical research tool for investigating the Hedgehog (Hh) signaling pathway, a pathway critically involved in embryonic development, cell differentiation, and stem cell maintenance, which becomes aberrantly activated in various cancers . The compound's primary mechanism of action is the targeted inhibition of the Hh pathway. It acts by binding directly to the transmembrane protein SMO, which functions as a key signal transducer in the pathway . This binding effectively blocks the downstream signaling cascade, preventing the activation of GLI transcription factors and the subsequent expression of genes that promote tumor cell proliferation and survival . Sonidegib phosphate has demonstrated high potency, with IC50 values of 1.3 nM and 2.5 nM against mouse and human SMO in cell-free assays, respectively . This targeted mechanism makes it an invaluable compound for studying Hh-driven cancers. While Sonidegib phosphate is clinically approved for advanced basal cell carcinoma (BCC) where it has shown significant tumor regression in studies , its utility in a research setting extends far beyond this single application . Researchers employ this compound in preclinical studies for a range of malignancies associated with dysregulated Hh signaling, including medulloblastoma, pancreatic cancer, leukemia, and triple-negative breast cancer . It is used to explore tumor biology, mechanisms of drug resistance, and the role of cancer stem cells. Furthermore, its ability to modulate the tumor microenvironment and extracellular matrix components can be leveraged to enhance the delivery and efficacy of other therapeutic agents, such as antibodies . This product is supplied for research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29F3N3O7P B610921 N-(6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide phosphate CAS No. 1218778-77-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1218778-77-8

Molecular Formula

C26H29F3N3O7P

Molecular Weight

583.5 g/mol

IUPAC Name

N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-pyridinyl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid

InChI

InChI=1S/C26H26F3N3O3.H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);(H3,1,2,3,4)/t16-,17+;

InChI Key

RMTWWCZVPBZSMR-OKZTUQRJSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDE225;  LDE 225;  LDE-225;  NVP-LDE225;  NVP-LDE-225;  NVP LDE225;  Erismodegib;  Sonidegib;  Sonidegib phosphate;  Odomzo.

Origin of Product

United States

Molecular Pharmacology of Sonidegib Phosphate

Mechanism of Smoothened (SMO) Receptor Antagonism by Sonidegib Phosphate (B84403)

The Hedgehog signaling pathway is a complex cascade that, in a resting state, is kept inactive by the Patched (PTCH) receptor, which inhibits SMO. patsnap.comnih.gov When a Hedgehog ligand binds to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling. patsnap.comnih.gov Sonidegib's therapeutic effect stems from its ability to interrupt this process at the level of the SMO receptor.

Direct Binding to the SMO Receptor Protein

Sonidegib functions by directly binding to the SMO receptor protein. invivochem.compatsnap.comfda.gov This binding is specific and occurs with high affinity, effectively locking the SMO receptor in an inactive conformation. portico.orgtga.gov.autga.gov.au As an antagonist, sonidegib prevents the activation of SMO, even when Hedgehog ligands are bound to the PTCH receptor. patsnap.com This direct interaction is the primary step through which sonidegib exerts its inhibitory effect on the Hedgehog pathway. invivochem.compharmacytimes.com

Disruption of Downstream Signal Transduction Cascade

By binding to and inhibiting SMO, sonidegib disrupts the subsequent signal transduction cascade. invivochem.compatsnap.com Normally, active SMO initiates a series of intracellular events that lead to the activation of the GLI family of transcription factors. patsnap.comnih.gov Sonidegib's antagonism of SMO effectively halts this downstream signaling, preventing the activation of these critical transcription factors. patsnap.compharmacytimes.com

Inhibition of GLI Transcription Factor Activation

The GLI family of zinc-finger proteins, including GLI1, GLI2, and GLI3, are the primary effectors of the Hedgehog pathway. portico.orgnih.gov In the absence of Hh signaling, GLI proteins are processed into repressor forms or retained in the cytoplasm by the Suppressor of fused homolog (SUFU). portico.orgfrontiersin.org Upon pathway activation, full-length, active GLI proteins translocate to the nucleus. frontiersin.orgmdpi.com Sonidegib's inhibition of SMO prevents the release and nuclear translocation of active GLI transcription factors. patsnap.comtga.gov.au This blockade of GLI activation is a key consequence of SMO antagonism and is central to the drug's mechanism of action. patsnap.com

Modulation of Hedgehog Pathway Target Gene Expression

The ultimate outcome of sonidegib's activity is the modulation of Hedgehog pathway target gene expression. portico.org Activated GLI transcription factors normally bind to the promoter regions of various target genes, driving their transcription. nih.govdovepress.com These target genes are involved in fundamental cellular processes such as cell cycle progression, proliferation, survival, and angiogenesis, and include well-known genes like cyclin D1, MYC, and BCL2. portico.org By preventing the activation of GLI factors, sonidegib effectively silences the expression of these target genes, leading to the inhibition of tumor cell growth and survival. portico.orgpatsnap.com Preclinical studies have demonstrated a dose-dependent reduction in GLI1 mRNA expression in tumor and normal skin biopsies following sonidegib treatment. portico.org

Ligand-Receptor Interaction Studies of Sonidegib Phosphate with SMO

The interaction between sonidegib and the SMO receptor has been characterized through various in vitro studies, highlighting its potent and specific binding properties.

Characterization of High-Affinity Binding Properties

Research has confirmed that sonidegib binds to the SMO receptor with high affinity. portico.orgtga.gov.auscinews.uz Competition binding assays have been instrumental in quantifying this interaction. In these assays, sonidegib effectively displaces the binding of other known SMO ligands. For instance, sonidegib has been shown to displace the binding of a synthetic SMO antagonist, BODIPY-cyclopamine. portico.org

The potency of this interaction is reflected in its low half-maximal inhibitory concentration (IC50) values. In cell-free assays, sonidegib demonstrated an IC50 of 1.3 nM for the mouse SMO receptor and 2.5 nM for the human SMO receptor. portico.orginvivochem.commedkoo.com Furthermore, in cell-based assays measuring the inhibition of GLI1 activation, sonidegib showed IC50 values of 7 nM in mouse cells and 13 nM in human cells. scinews.uz These findings underscore the high-affinity and potent antagonistic nature of sonidegib's interaction with the SMO receptor.

PropertyValue (Human)Value (Mouse)
IC50 (Cell-free assay) 2.5 nM portico.orginvivochem.commedkoo.com1.3 nM portico.orginvivochem.commedkoo.com
IC50 (GLI1 activation inhibition) 13 nM scinews.uz7 nM scinews.uz

Identification of Key Binding Pocket Residues within SMO

Sonidegib interacts with a specific drug-binding pocket within the seven-transmembrane (7TM) domain of the SMO protein. nih.govmdpi.com While the precise crystal structure of the sonidegib-SMO complex is not yet determined, its binding site is thought to overlap significantly with that of another SMO inhibitor, vismodegib (B1684315). mdpi.com Key amino acid residues within this pocket that are crucial for the interaction have been identified through structural and mutational studies. Notably, residues such as Arginine (R) 400, Aspartic Acid (D) 473, and Glutamic Acid (E) 518 are considered major components of the sonidegib binding site. nih.govresearchgate.net The interaction between the phthalazine (B143731) ring of similar compounds and R400 of helix V is a particularly important interaction. nih.gov

Mutations in these and other residues can confer resistance to sonidegib. For instance, mutations at D473 and Q477 can prevent sonidegib binding. nih.govmdpi.com Other mutations, like those at S533 and W535, can induce conformational changes in SMO, hindering sonidegib's access to its binding pocket. nih.gov The D473H mutation, in particular, has been shown to significantly decrease the binding affinity of sonidegib. oncotarget.com

Table 1: Key SMO Residues in Sonidegib Interaction and Resistance

Residue Role in Sonidegib Interaction Effect of Mutation Reference
Arginine (R) 400 Major component of the binding pocket, interacts with the inhibitor. - nih.govresearchgate.net
Aspartic Acid (D) 473 Key residue for binding. Prevents sonidegib binding; D473H mutation significantly decreases affinity. nih.govmdpi.comoncotarget.com
Glutamic Acid (E) 518 Major component of the binding pocket. E518A mutation can decrease vismodegib affinity but may increase sonidegib affinity. nih.govresearchgate.netoncotarget.com
Histidine (H) 470 Part of the binding pocket. - nih.gov
Asparagine (N) 521 Critical for interactions, likely via structured water molecules. - nih.gov
Glutamine (Q) 476 Part of the binding pocket. Prevents sonidegib binding. nih.gov
Serine (S) 533 - Causes conformational changes that block drug access. nih.gov
Tryptophan (W) 535 - Causes conformational changes that block drug access. nih.gov

Structural Biology Approaches to Sonidegib-SMO Complexes

Computational methods have been instrumental in elucidating the binding mode of sonidegib to the SMO receptor. Docking simulations have been used to predict the orientation of sonidegib within the binding pocket and to identify key interactions with amino acid residues. oncotarget.complos.org These in silico studies have been corroborated by molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the sonidegib-SMO complex over time. mendeley.comresearchgate.netnih.gov

MD simulations of the smoothened-sonidegib (SMO-SNG) complex have helped to confirm the crucial roles of specific residues in the interaction and their contribution to the binding energy. researchgate.netnih.gov These simulations have also been used to study the effects of resistance-conferring mutations on the stability and conformation of the binding pocket. mdpi.com For example, simulations have shown how mutations can disrupt the hydrogen bond network between sonidegib and residues like R400 and Q477. mdpi.com

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to experimentally validate the binding of sonidegib to its target. While direct NMR studies on the sonidegib-SMO complex are not widely reported, 19F NMR has been used to demonstrate the binding of sonidegib to other protein targets, such as JNK3, confirming its ability to bind to ATP binding sites in an ATP-competitive manner. nih.govresearchgate.net This suggests that similar spectroscopic methods could be applied to further characterize the specifics of the sonidegib-SMO interaction, complementing the data from computational and structural studies.

Computational Docking Simulations and Molecular Dynamics

Cellular and Molecular Responses to Sonidegib Phosphate

By inhibiting the Hedgehog pathway, sonidegib effectively suppresses the expression of target genes that are critical for cell cycle progression. patsnap.comoncotarget.com The GLI transcription factors, which are downstream of SMO, regulate the expression of cyclins, such as Cyclin D1 and Cyclin D2. oncotarget.com These cyclins are essential for the G1/S phase transition of the cell cycle. researchgate.netnih.gov

Inhibition of SMO by sonidegib leads to the suppression of these cyclins, resulting in cell cycle arrest, primarily at the G1 phase. researchgate.netnih.gov This has been observed in various cancer cell lines that are dependent on the Hedgehog pathway for their proliferation. aacrjournals.org The combination of sonidegib with inhibitors of cyclin-dependent kinases (CDKs), such as ribociclib (B560063) (a CDK4/6 inhibitor), has been explored as a strategy to enhance the anti-proliferative effects and overcome resistance. researchgate.netaacrjournals.org Mathematical modeling of the Hedgehog and Cyclin D/CDK/Rb pathways has been used to evaluate the efficacy of such combination therapies. researchgate.netaacrjournals.org

In addition to inducing cell cycle arrest, sonidegib also promotes apoptosis, or programmed cell death, in cancer cells with an activated Hedgehog pathway. patsnap.comwikipedia.org The inhibition of SMO and the subsequent downregulation of GLI activity lead to a decrease in the expression of anti-apoptotic proteins, such as Bcl-2. oncotarget.comnih.gov

The precise mechanisms of sonidegib-induced apoptosis are still under investigation, but it is understood to involve the intrinsic apoptotic pathway. aging-us.com While some studies have noted a lack of a strong apoptotic response to SMO inhibitors like vismodegib at conventional doses in certain in vivo models, other research has demonstrated that Hedgehog pathway inhibition can lead to the activation of caspases, which are key executioners of apoptosis. nih.gov For instance, some Hedgehog pathway inhibitors have been shown to activate caspase-8-dependent apoptosis. nih.gov Sonidegib's ability to induce apoptosis contributes significantly to its anti-tumor activity. patsnap.comwikipedia.org

Sonidegib phosphate is the diphosphate (B83284) salt of sonidegib, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. fda.govportico.org This pathway is crucial during embryonic development and plays a significant role in the pathogenesis of certain cancers when aberrantly activated. portico.orgpatsnap.com Sonidegib's primary mechanism of action involves the targeted inhibition of the Smoothened (SMO) protein, a key component of the Hh pathway. pharmacytimes.comdermnetnz.orgnih.gov

Mechanism of Action: Inhibition of the Hedgehog Pathway

The Hedgehog signaling pathway is a complex cascade of molecular events that, in its active state, leads to the activation of Glioma-Associated Oncogene (GLI) transcription factors. wikipedia.org These transcription factors then move into the nucleus and trigger the expression of genes involved in cell proliferation and survival. patsnap.com In many cancers, including basal cell carcinoma, mutations can lead to the uncontrolled activation of this pathway. patsnap.compharmacytimes.com

Sonidegib functions as a SMO antagonist. nih.govwikipedia.orgmedkoo.com It binds with high affinity to the SMO transmembrane protein, effectively blocking its function. portico.orgpharmacytimes.comdermnetnz.orgahdbonline.com This inhibition of SMO prevents the subsequent activation and nuclear translocation of GLI transcription factors. patsnap.com By disrupting this signaling cascade, sonidegib effectively halts the expression of target genes that drive the growth and survival of cancer cells, ultimately leading to cell cycle arrest and apoptosis. patsnap.com

Molecular Biomarkers of Hedgehog Pathway Inhibition (e.g., GLI1 mRNA Expression)

A key molecular biomarker for monitoring the activity of the Hedgehog pathway and the efficacy of its inhibitors is the messenger RNA (mRNA) expression level of GLI1. mdpi.commdpi.com GLI1 is a direct target gene of the Hh pathway, and its expression levels correlate with pathway activation. mdpi.commdpi.com Therefore, a reduction in GLI1 mRNA levels in tumor tissue serves as a direct indicator of successful pathway inhibition by drugs like sonidegib. mdpi.com

Clinical and preclinical studies have consistently demonstrated that sonidegib treatment leads to a significant reduction in GLI1 mRNA expression in tumor cells. mdpi.commdpi.com Research has shown a correlation between the extent of sonidegib exposure and the degree of GLI1 mRNA reduction in tumor samples. mdpi.com

One study involving men with high-risk localized prostate cancer investigated the pharmacodynamic effects of sonidegib. nih.govoncotarget.com Patients were treated with sonidegib for four weeks prior to prostatectomy. The results showed a potent suppression of Hedgehog signaling, as evidenced by a dramatic decrease in GLI1 expression in the prostate tumor tissue. nih.govoncotarget.com

Research Findings on Sonidegib and GLI1 mRNA Expression
Study FocusKey FindingFold Reduction in GLI1 mRNAReference
Neoadjuvant Sonidegib in High-Risk Localized Prostate Cancer86% of men in the sonidegib arm achieved at least a two-fold reduction in GLI1 mRNA expression.Median intra-patient decrease of 63-fold. nih.govoncotarget.com
Topical Sonidegib Application in Murine SkinSignificant reduction in Gli1 mRNA levels after 8 days of single topical applications.95% reduction. mdpi.com

The table above summarizes key research findings illustrating the impact of sonidegib on GLI1 mRNA expression. These studies underscore the utility of GLI1 as a sensitive and reliable biomarker for assessing the biological activity of sonidegib and other Hedgehog pathway inhibitors. The significant downregulation of GLI1 provides compelling evidence of on-target drug activity and correlates with the intended therapeutic effect of inhibiting tumor growth. mdpi.comresearchgate.net

Preclinical Investigation of Sonidegib Phosphate

In Vitro Cellular Models for Hedgehog Pathway Inhibition

The potency of sonidegib in inhibiting the Hh pathway has been quantified using various cell-based assays. In cell-free assays, sonidegib demonstrated high-affinity binding to the SMO receptor, displacing synthetic antagonists with half-maximal inhibitory concentration (IC50) values of 1.3 nM for mouse SMO and 2.5 nM for human SMO.

Further evaluation in cellular systems confirmed this high potency. A cell-based reporter gene assay, which measures the activity of the Glioma-associated oncogene (GLI) transcription factors downstream of SMO, was conducted in mouse Leydig cells. In this system, sonidegib inhibited the pathway with an IC50 of 4 nM. This demonstrates the compound's ability to effectively suppress the signaling cascade within a cellular context.

Table 1: In Vitro Potency of Sonidegib in Cell-Based Assays

Assay Type Target Species IC50 Value
Synthetic Antagonist Displacement Mouse 1.3 nM
Synthetic Antagonist Displacement Human 2.5 nM
GLI Reporter Gene Assay Mouse 4.0 nM

The efficacy of sonidegib has been validated in cancer cell lines that are dependent on Hh signaling for their proliferation and survival. In models of medulloblastoma, a tumor type often characterized by mutations that activate the Hh pathway, sonidegib treatment effectively inhibited cell proliferation in lines with a PTCH mutation. mdpi.com However, it did not affect the proliferation of medulloblastoma cells with MYCN amplification or SUFU deletion, highlighting its specific mechanism of action upstream at the level of SMO. mdpi.com

Studies in GLI-dependent basal cell carcinoma (BCC) cell lines, such as the murine ASZ and human UWBCC lines, have also been used to demonstrate the compound's activity. mdpi.com Furthermore, in certain lung cancer cell lines (H23 and H358), sonidegib has been shown to inhibit Hh signaling. oncotarget.com In squamous cell carcinoma of the lung cell lines with co-amplification of PRKCI and SOX2, which can drive Hh signaling, treatment with sonidegib led to the downregulation of the downstream transcriptional target, GLI1, confirming pathway inhibition.

Assessment of Pathway Potency and Selectivity in Cell-Based Assays

In Vivo Animal Models for Mechanistic Research

The antitumor activity of sonidegib has been demonstrated in multiple in vivo preclinical disease models, where it has been shown to cause tumor growth arrest and regression. portico.orgresearchgate.net In various subcutaneous medulloblastoma (MB) allograft mouse models, including Ptch+/–p53–/– and Ptch+/–, oral administration of sonidegib resulted in significant tumor regression of up to 83-87%. scinews.uz This potent antitumor effect is a direct consequence of Hh pathway inhibition.

Further studies in a patient-derived xenograft (PDX) model of SHH-medulloblastoma, which is sensitive to SMO inhibition, showed that treatment with sonidegib led to a significant survival benefit compared to vehicle-treated controls. oup.com In a rat model of midgut neuroendocrine tumors (GOT1 xenografts), sonidegib treatment resulted in tumor regression. researchgate.net These in vivo studies confirm that the molecular mechanism of sonidegib's efficacy is the targeted inhibition of the SMO receptor, leading to the suppression of downstream signaling required for tumor cell proliferation and survival, ultimately resulting in tumor shrinkage. nih.gov

Pharmacodynamic studies in preclinical species have been crucial for confirming that sonidegib engages its target and modulates the Hh pathway in vivo. The primary biomarker used for this evaluation is the mRNA expression level of GLI1, a key transcriptional target that is highly sensitive to Hh pathway activity. nih.govaacrjournals.org

In mouse medulloblastoma models, oral administration of sonidegib led to the complete suppression of GLI1 mRNA. aacrjournals.org A dose- and exposure-dependent inhibition of the Hh pathway was observed, with GLI1 mRNA transcript inhibition reaching nearly 100% after a single oral dose of 20 mg/kg in mice. scinews.uz This indicates that tolerable drug concentrations are sufficient to achieve profound pathway inhibition. scinews.uz Similar pharmacodynamic effects have been observed in other models; for example, topical application of sonidegib on depilated mice resulted in a 50-60% inhibition of both Gli1 and Ptch1 mRNA in the skin.

Evidence of target engagement in animal tissues has been established by measuring the modulation of Hh pathway biomarkers directly within tumors and relevant tissues. Studies have shown that sonidegib effectively penetrates tissues, including the blood-brain barrier, to exert its effects. aacrjournals.orgdovepress.com

In mouse medulloblastoma models, sonidegib treatment resulted in a dose- and time-dependent suppression of GLI1 mRNA levels within the tumor tissue itself, providing direct proof of target engagement at the site of disease. portico.org This modulation of the GLI1 biomarker within the tumor microenvironment correlates with the observed antitumor activity, such as tumor regression. scinews.uzaacrjournals.org The reduction of GLI1 mRNA has been consistently demonstrated in both tumor and normal skin biopsies from treated animals, confirming that sonidegib effectively binds to SMO and blocks downstream signaling in relevant tissues. portico.org

Table 2: Compound Names Mentioned in Article

Compound Name
Afatinib
Buparlisib
Cetuximab
Cyclopamine (B1684311)
Erlotinib
Foretinib
Glasdegib
Itraconazole (B105839)
NVP-BEZ235
NVP-BKM120
Osimertinib
Patidegib
Saridegib
Selinexor
Sonidegib
Sonidegib phosphate (B84403)
TAK-441

Pharmacodynamic Evaluation in Preclinical Species

Pharmacokinetic and Drug Metabolism Research in Preclinical Contexts

The preclinical evaluation of sonidegib phosphate has delineated its absorption, distribution, metabolism, and excretion (ADME) properties across various animal models, offering insights into its disposition and potential for drug-drug interactions.

Mechanisms of Absorption and Distribution in Preclinical Species

Sonidegib demonstrates good oral absorption in preclinical species. scinews.uz Studies in mice and rats using a PEG300/5% dextrose-in-water solution showed absorption rates of 69% and 83%, respectively. When administered as a crystalline diphosphate (B83284) salt solution to dogs and monkeys, absorption was even higher, at 101% and 102%, respectively. scinews.uz The time to reach maximum plasma concentration (tmax) varied across species, ranging from 1.7 to 48 hours. scinews.uz

Following absorption, sonidegib is extensively distributed into tissues. portico.org The volume of distribution at steady state (Vss/F) was determined to be substantial, with a population pharmacokinetic analysis estimating it at 9170 L. nih.gov In vitro studies have shown that sonidegib is highly bound to human plasma proteins, exceeding 97%. This high level of protein binding, primarily to human serum albumin and alpha-1-acid glycoprotein, is not dependent on the concentration of the drug. Notably, steady-state levels of sonidegib in the skin have been found to be six-fold higher than in plasma.

Table 1: Preclinical Absorption and Distribution of Sonidegib

Parameter Species Finding
Oral Absorption Mouse 69% (in PEG300/5% dextrose-in-water solution) scinews.uz
Rat 83% (in PEG300/5% dextrose-in-water solution) scinews.uz
Dog 101% (as crystalline diphosphate salt solution) scinews.uz
Monkey 102% (as crystalline diphosphate salt solution) scinews.uz
Time to Max. Concentration (tmax) Various preclinical species 1.7 - 48 hours scinews.uz
Volume of Distribution (Vss/F) Human (from population PK) 9170 L nih.gov
Plasma Protein Binding Human (in vitro) >97%
Tissue Distribution Human 6-fold higher concentration in skin vs. plasma at steady state

Metabolic Pathways and Associated Enzyme Systems (e.g., Cytochrome P450 Enzymes like CYP3A4)

The primary route of metabolism for sonidegib is through oxidation and amide hydrolysis. portico.orgnih.gov In vitro studies using human liver microsomes and recombinant human enzymes have identified the cytochrome P450 (CYP) enzyme CYP3A4 as the principal enzyme responsible for its metabolism. europa.eunih.govpracticaldermatology.com CYP3A5 has also been shown to be capable of metabolizing sonidegib. europa.eu

The major metabolic pathways in human liver microsomes lead to the formation of several metabolites, including M50, M51, M53, and M25. europa.eu Selective inhibitors of CYP3A, such as ketoconazole (B1673606) and azamulin, were found to inhibit the total metabolism of sonidegib in human liver microsomes by up to 96%. europa.eu In contrast, inhibitors of other CYP enzymes did not significantly affect its metabolism. europa.eu Further in vitro investigations have indicated that sonidegib has a low potential for causing drug-drug interactions by inhibiting major human CYP450 enzymes, with IC50 values greater than 10 µM. portico.org However, other in vitro studies suggest that sonidegib can inhibit CYP2B6 and CYP2C9. fda.govtga.gov.au It does not appear to induce the expression or activity of CYP1A2, CYP2B6, or CYP3A. fda.govtga.gov.au

Table 2: Sonidegib Metabolism and CYP450 Interactions

Aspect Finding
Primary Metabolic Pathways Oxidation and amide hydrolysis portico.orgnih.gov
Primary Metabolizing Enzyme CYP3A4 europa.eunih.govpracticaldermatology.com
Other Metabolizing Enzyme CYP3A5 europa.eu
Major Metabolites (in vitro) M50, M51, M53, M25 europa.eu
Inhibition of Metabolism Up to 96% inhibition by CYP3A inhibitors (ketoconazole, azamulin) europa.eu

| Inhibition of CYP Enzymes (in vitro) | - Low potential for inhibition of major CYPs (IC50 > 10 µM) portico.org

  • Potent inhibitor of CYP2B6 (Ki = 0.007 µM) tga.gov.au
  • Weaker inhibitor of CYP2C9 (Ki = 0.237 µM) fda.govtga.gov.au | | Induction of CYP Enzymes (in vitro) | No induction of CYP1A2, CYP2B6, or CYP3A fda.govtga.gov.au |
  • Mechanisms of Elimination and Excretion Routes in Preclinical Models

    Sonidegib and its metabolites are primarily eliminated through the hepatic route. fda.govodomzo.com Preclinical studies in rats and dogs demonstrated that the majority of the administered dose is excreted in the feces (approximately 75-90%), with only a small fraction (≤ 3%) recovered in the urine. europa.eu In mini-pigs, fecal excretion accounted for about 49% of the dose, while urinary excretion was higher at approximately 29%. europa.eu

    In humans, a mass balance study confirmed that elimination is predominantly via the feces. Over a 504-hour period, 93.4% of the administered radioactive dose was recovered in the feces, and 1.95% was found in the urine. Unchanged sonidegib constituted 88.7% of the dose in feces and was not detectable in the urine. The elimination half-life of sonidegib is long, estimated to be approximately 28 days based on population pharmacokinetic modeling. fda.gov

    Investigational Studies on Drug Transporter Interactions (e.g., BCRP inhibition)

    In vitro studies have been conducted to evaluate the interaction of sonidegib with various drug transporters. These studies have shown that sonidegib is not a substrate for P-glycoprotein (P-gp), multidrug-resistance protein 2 (MRP2), or breast cancer resistance protein (BCRP). tga.gov.au Furthermore, sonidegib does not inhibit P-gp or MRP2. fda.govtga.gov.au

    However, sonidegib has been identified as an inhibitor of BCRP, with a reported IC50 value of 1.54 µM. europa.eutga.gov.aubccancer.bc.cahres.ca This suggests a potential for sonidegib to increase the systemic exposure of other drugs that are substrates of BCRP. tga.gov.au In vitro studies have also indicated that sonidegib does not inhibit other transporters such as OATP1B1, OATP1B3, OAT1, OAT3, OCT1, or OCT2. fda.govhres.ca

    Comparative Molecular Pharmacology of Sonidegib Phosphate

    Molecular Distinctions from Other Hedgehog Pathway Inhibitors (e.g., Vismodegib)

    Sonidegib and vismodegib (B1684315) are both small-molecule inhibitors that target the SMO receptor, representing a significant advancement in the treatment of cancers driven by aberrant Hedgehog signaling, such as basal cell carcinoma (BCC). mdpi.comoncotarget.com Despite sharing the same molecular target, they are structurally distinct compounds, which leads to subtle but important differences in their pharmacological profiles. mdpi.commdpi.com Both were developed from the natural SMO inhibitor cyclopamine (B1684311) and are classified as second-generation Hedgehog pathway inhibitors (HPIs). mdpi.comnih.gov

    Sonidegib and vismodegib function by binding directly to the seven-transmembrane (7TM) domain of the SMO receptor. nih.govactasdermo.org This binding action prevents the conformational change that normally leads to SMO activation and subsequent downstream signaling. actasdermo.org Research indicates that the binding sites for sonidegib and vismodegib are largely overlapping, situated within a pocket at the entrance of the transmembrane domain. mdpi.comnih.gov This shared binding location is consistent with their common origin as derivatives of cyclopamine. nih.gov

    The interaction between these inhibitors and the SMO receptor is highly specific, involving key amino acid residues. In silico modeling and mutational analyses have identified residues such as Arginine 400 (R400), Aspartic acid 473 (D473), and Glutamic acid 518 (E518) as crucial for inhibitor binding within this pocket. mdpi.com The primary mechanism of resistance to both drugs involves mutations within this binding domain, which can disrupt the drug-receptor interaction. For instance, the D473H mutation alters the conformation of the SMO receptor to such an extent that both sonidegib and vismodegib can no longer bind with sufficient affinity to inhibit its function. mdpi.comoatext.com Similarly, the G497W mutation is thought to cause resistance by creating a partial obstruction at the drug entry site, interfering with vismodegib's access. researchgate.net

    While their binding sites are similar, subtle differences in their molecular interactions are revealed by how certain mutations differentially affect their binding affinity.

    SMO MutationEffect on Vismodegib Binding/ActivityEffect on Sonidegib Binding/ActivityReference(s)
    D473H/Y Decreased binding affinity; confers resistance.Decreased binding affinity; confers resistance. mdpi.comoatext.comresearchgate.net
    G497W Decreased binding; associated with primary resistance.Implied cross-resistance. researchgate.net
    Residue 518 Decreased binding affinity.Increased binding affinity. oatext.com
    D427H No data found.Disrupted binding and altered transmembrane domain conformation. oatext.com

    This table provides an interactive summary of research findings on how specific SMO mutations impact inhibitor binding.

    The primary mechanism of action for both sonidegib and vismodegib is the direct antagonism of the SMO receptor. drugbank.comnih.gov By binding to SMO, they lock the receptor in an inactive state, preventing the activation of the GLI family of transcription factors and thereby halting the transcription of Hh target genes responsible for cell proliferation and survival. tga.gov.aufrontiersin.orgactasdermo.org

    The key distinction in their mechanism lies in their differential sensitivity to specific SMO mutations. A notable example is a mutation at amino acid residue 518, which has been shown to decrease the binding affinity for vismodegib while simultaneously increasing it for sonidegib. oatext.com This suggests that despite the overlap, the precise molecular interactions each drug forms within the binding pocket are not identical. Another identified mutation, D427H, was found to disrupt the interaction between sonidegib and the SMO protein specifically. oatext.com These findings indicate that sonidegib and vismodegib, while belonging to the same class, can induce or be affected by different conformational states of the SMO receptor, leading to a differential response profile in the presence of certain genetic alterations. However, it is also important to note that many mutations, such as D473H, confer resistance to both inhibitors, leading to cross-resistance in clinical settings. mdpi.comnih.gov

    Comparative Analysis of Binding Sites and Molecular Interactions

    Analysis of Class-Specific Hedgehog Pathway Inhibition Properties

    Sonidegib and vismodegib exemplify the properties of a class of anticancer agents defined by their targeted inhibition of the SMO receptor. A primary characteristic of this class is their efficacy in tumors with a dependency on a constitutively active Hedgehog pathway, most notably in advanced basal cell carcinoma where mutations in pathway components like PTCH1 or SMO are common. mdpi.comoncotarget.com

    A defining feature of this inhibitor class is the shared mechanism of acquired resistance. Because sonidegib and vismodegib bind to a similar pocket on the SMO receptor, mutations within this domain are a common route for tumors to escape inhibition. nih.govresearchgate.net Studies have shown that SMO mutations are responsible for resistance in a significant percentage of BCC cases that progress on these therapies. researchgate.net This class-specific vulnerability underscores the challenge of long-term treatment and has driven the search for inhibitors with alternative binding modes.

    Furthermore, the on-target effects of systemic Hedgehog pathway inhibition lead to a characteristic profile of adverse events. Since the Hedgehog pathway is involved in the maintenance of certain adult tissues, including hair follicles and taste buds, class-related side effects like alopecia, dysgeusia (taste disturbance), and muscle spasms are common to both sonidegib and vismodegib. oncotarget.com

    Implications for Understanding the Broader Spectrum of Hedgehog Pathway Modulators

    The comparative study of sonidegib and vismodegib provides critical insights that inform the broader field of Hedgehog pathway modulation. The differential impact of specific SMO mutations on their activity highlights that even structurally similar inhibitors targeting the same receptor can have distinct interaction profiles. oatext.com This knowledge is crucial for the development of next-generation SMO inhibitors, which could be designed to be effective against mutations that confer resistance to existing drugs. oatext.com

    The prevalence of cross-resistance between sonidegib and vismodegib due to shared binding site mutations demonstrates the limitations of a therapeutic strategy that relies on a single binding domain. mdpi.com This has spurred research into modulators that target SMO at different sites, such as itraconazole (B105839), or that inhibit the pathway downstream of SMO, for instance by targeting the GLI transcription factors. mdpi.comoatext.comdovepress.com Understanding the precise molecular basis of resistance to the current class of SMO antagonists is essential for designing clinical trials and combination therapies aimed at overcoming or preventing treatment failure. The development of molecules like LEQ-506, specifically designed to inhibit the D473H SMO mutant, is a direct result of these learnings. oatext.com

    Ultimately, the experiences with sonidegib and vismodegib have refined the understanding of the SMO receptor as a drug target and have laid the groundwork for a more diverse and resilient pharmacopeia of Hedgehog pathway modulators.

    Emerging Research and Repurposing Applications of Sonidegib Phosphate Preclinical and Theoretical

    Investigation of Anti-Inflammatory Properties

    The recognized interplay between the Hedgehog and inflammatory signaling pathways provides a basis for investigating sonidegib's potential anti-inflammatory effects.

    Recent preclinical research has identified sonidegib as a potential inhibitor of key inflammatory signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.gov A 2022 study using BV2 microglial cells and mouse models demonstrated that sonidegib exerts anti-inflammatory effects by directly inhibiting JNK and NF-κB signaling. nih.gov The study found that sonidegib binds to the ATP binding site of JNK3, inhibiting its phosphorylation. nih.govnih.gov This action consequently blocks the downstream phosphorylation of MKK4 and c-Jun. nih.govnih.gov Furthermore, sonidegib was shown to prevent the phosphorylation of IκBα, which is necessary for the nuclear translocation of NF-κB. nih.govnih.gov By inhibiting these critical steps, sonidegib effectively suppresses the activation of both the JNK and NF-κB pathways, which are central to the inflammatory response. nih.govresearchgate.net

    Sonidegib has demonstrated the ability to modulate the production of pro-inflammatory molecules and inhibit the migration of inflammatory cells in preclinical models. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, sonidegib significantly reduced the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov It also decreased the expression of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These in vitro findings were corroborated in an in vivo mouse model, where orally administered sonidegib reduced the levels of IL-6 and TNF-α in the brain following LPS treatment. nih.govnih.gov Additionally, sonidegib was found to suppress the migration of LPS-stimulated BV2 microglial cells, a critical process in neuroinflammation. nih.govresearchgate.net

    Table 1: Preclinical Anti-Inflammatory Effects of Sonidegib

    Inhibition of JNK and NF-κB Signaling Pathways

    Exploration in Other Hedgehog Pathway-Related Disease Models

    The critical role of the Hedgehog pathway in the pathology of numerous cancers has led to preclinical investigations of sonidegib in various tumor models. taylorandfrancis.comnih.gov

    A subset of medulloblastoma, a common pediatric brain tumor, is driven by mutations that activate the Hedgehog pathway. oup.com Preclinical studies using allograft models of medulloblastoma have shown that sonidegib (also referred to as LDE225) can inhibit Hh signaling and induce tumor regression. nih.govnih.gov However, these studies also observed the development of acquired resistance during treatment. nih.gov Molecular analyses of resistant tumors identified mechanisms such as the amplification of the downstream effector GLI2 and point mutations in the SMO gene itself. nih.govaacrjournals.org Further preclinical research found that combining sonidegib with inhibitors of the PI3K pathway could significantly delay the onset of resistance. nih.govoup.com

    The potential utility of sonidegib is being evaluated in other solid tumors where the Hedgehog pathway is implicated. taylorandfrancis.comnih.gov

    Small Cell Lung Cancer (SCLC): The Hh pathway is upregulated in many SCLC preclinical models. amegroups.org While sonidegib has been evaluated, its efficacy as a monotherapy appears limited. amegroups.org However, in a phase I trial combining sonidegib with chemotherapy, one patient with a SOX2 amplification, a gene regulated by Hedgehog signaling, showed a prolonged response. mdpi.comnih.gov

    Breast Cancer: The Hh pathway is linked to the maintenance of breast cancer stem cells (CSCs) and resistance to therapy. nih.govmdpi.com Preclinical studies have explored sonidegib for its potential to target these CSCs. mdpi.com Research combining sonidegib with JAK2-STAT3 inhibitors showed suppression of the CD44high/CD24low breast cancer stem cell population and reduced tumor growth in orthotopic models of triple-negative breast cancer. mdpi.com

    Ovarian Cancer: In ovarian cancer, aberrant Hh signaling is associated with tumor growth and chemoresistance. mdpi.com The pathway has been identified as a downstream effector of PDGF signaling, which contributes to platinum resistance in ovarian cancer stem cells. mdpi.com Preclinical studies suggest that targeting the Hh pathway with inhibitors like sonidegib could be a strategy to overcome this resistance. mdpi.com

    Table 2: Preclinical Research of Sonidegib in Various Cancer Models

    Research in Medulloblastoma Preclinical Models

    Novel Therapeutic Strategies and Combinatorial Approaches (Mechanistic Focus)

    Sonidegib phosphate (B84403), a potent and selective inhibitor of the Smoothened (SMO) receptor, is a cornerstone of therapies targeting the Hedgehog (Hh) signaling pathway. tga.gov.aupatsnap.com While its efficacy as a monotherapy is established in contexts like advanced basal cell carcinoma (BCC), emerging preclinical and theoretical research focuses on its use in novel therapeutic strategies and combinatorial approaches to enhance anti-tumor activity, overcome resistance, and expand its applicability to other malignancies. scinews.uznih.gov The rationale for these combinations is often rooted in the intricate crosstalk between the Hh pathway and other critical signaling cascades involved in tumorigenesis. mdpi.com Preclinical investigations are exploring combinations with cytotoxic agents, targeted therapies, and radionuclide therapies across a range of cancer models. portico.orgresearchgate.net

    Rational Design of Multi-Targeted Therapies for Pathway Modulation

    The rational design of combination therapies involving sonidegib aims to co-target pathways that are either synergistically activated with Hh signaling or become upregulated as a mechanism of resistance. This approach seeks to create a more profound and durable anti-tumor response.

    A significant area of investigation involves the dual inhibition of the Hh and the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling axis. Upregulation of the PI3K pathway has been identified as a potential mechanism of resistance to sonidegib. nih.gov Preclinical work in medulloblastoma models demonstrated that combining sonidegib with PI3K inhibitors, such as NVP-BKM120 or NVP-BEZ235, successfully delayed the onset of resistance to SMO inhibition. mdpi.comnih.gov This suggests that concurrent blockade of both pathways can prevent this escape mechanism. Similarly, combining Hh pathway inhibition with mTOR inhibitors has shown synergistic efficacy in preclinical models of rhabdomyosarcoma and myeloid leukemia. mdpi.com

    In the context of neuroendocrine tumors (NETs), preclinical studies combining sonidegib with peptide receptor radionuclide therapy (PRRT) using ¹⁷⁷Lu-octreotate revealed a compensatory activation of the mTOR pathway. researchgate.net This finding provides a clear rationale for a triple-therapy approach, where the addition of an mTOR inhibitor like everolimus (B549166) to the sonidegib and radionuclide combination could potentially lead to an even greater therapeutic effect. researchgate.net

    Another rationally designed strategy involves targeting the Aurora Kinase A (AURKA) pathway in specific tumor types. In models of supratentorial ependymoma with RELA fusion (ST-RELA), where Hh pathway components are overexpressed, the efficacy of sonidegib is dependent on the presence of primary cilia. nih.gov Preclinical studies have suggested a potential synergy between sonidegib and AURKA inhibitors, which could enhance therapeutic vulnerability in these specific central nervous system tumors. nih.gov

    The table below summarizes preclinical studies based on the rational design of multi-targeted therapies involving sonidegib.

    Combination PartnerCancer ModelPathway TargetedRationale / Mechanistic FocusReference
    PI3K Inhibitors (NVP-BKM120, NVP-BEZ235)MedulloblastomaPI3K/AKTOvercoming acquired resistance to SMO inhibition. mdpi.comnih.gov
    Buparlisib (pan-PI3K inhibitor)Basal Cell CarcinomaPI3K/AKTInvestigating combined Hh and PI3K inhibition to counter resistance. nih.gov
    mTOR InhibitorsRhabdomyosarcoma, Myeloid LeukemiamTORSynergistic anti-tumor effect through dual pathway blockade. mdpi.com
    ¹⁷⁷Lu-octreotate + Everolimus (mTOR inhibitor)Neuroendocrine TumorsmTORTargeting compensatory mTOR activation induced by sonidegib + PRRT combination. researchgate.net
    Alisertib (AURKA inhibitor)Supratentorial Ependymoma (ST-RELA)Aurora Kinase APotentiating therapeutic vulnerability in cilia-dependent Hh signaling tumors. nih.gov

    Mechanistic Studies of Synergy in Preclinical Disease Models

    Mechanistic studies in various preclinical models have provided direct evidence of the synergistic effects of combining sonidegib with other therapeutic agents, elucidating the molecular underpinnings of the enhanced anti-tumor activity.

    In chemoresistant ovarian cancer models, sonidegib has been shown to potentially reverse resistance to taxanes. portico.org Mechanistically, this effect is attributed to the downregulation of P-glycoprotein expression, a key efflux pump responsible for multidrug resistance. Notably, this synergy was observed even in tumor models with low levels of constitutive Hh activity, pointing to both GLI-dependent and GLI-independent mechanisms of action. portico.org

    A combination of sonidegib and the radionuclide ¹⁷⁷Lu-DOTATATE was studied in a mouse model of small intestinal neuroendocrine tumors (GOT1 xenografts). researchgate.net The combination therapy resulted in significantly greater tumor regression and a longer time to progression compared to either monotherapy alone. Pharmacodynamic analysis of the tumors revealed that the synergy was driven by the differential activation of other key signaling pathways, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways, demonstrating a complex rewiring of intracellular signals in response to the dual treatment. researchgate.net

    In models of supratentorial ependymoma (ST-RELA), sonidegib treatment alone was shown to reduce cell proliferation and induce G2/M cell cycle arrest. nih.gov At the molecular level, this was accompanied by an increase in apoptosis, evidenced by elevated levels of the pro-apoptotic proteins p53 and BAX, and a reduction in the anti-apoptotic protein BCL-2. nih.gov

    A novel delivery system was explored in a rat model for basal cell carcinoma (BCC), utilizing a topical gel containing metal-organic frameworks (ZIF-8) loaded with the chemotherapeutic agent 5-Fluorouracil (5-FU) and surface-conjugated with sonidegib. researchgate.net In this design, sonidegib served a dual role as a targeting ligand and a therapeutic agent. The combination demonstrated superior efficacy, which was mechanistically linked to a significant reduction in the expression of the BCL-2 protein, thereby promoting apoptosis in the cancer cells. researchgate.net

    The table below details the mechanistic findings from preclinical studies of sonidegib in synergistic combinations.

    Combination PartnerDisease ModelKey Mechanistic Finding(s)Reference
    TaxanesOvarian CancerReversal of chemoresistance via downregulation of P-glycoprotein. portico.org
    ¹⁷⁷Lu-DOTATATENeuroendocrine TumorsEnhanced tumor regression via modulation of Wnt/β-catenin and PI3K/AKT/mTOR pathways. researchgate.net
    5-Fluorouracil (in ZIF-8 MOF carrier)Basal Cell CarcinomaIncreased apoptosis through significant reduction in BCL-2 protein expression. researchgate.net
    Monotherapy (mechanistic insight)Supratentorial Ependymoma (ST-RELA)Induction of apoptosis via upregulation of p53 and BAX, and downregulation of BCL-2. nih.gov

    Q & A

    Q. What experimental models are most appropriate for studying the Hedgehog (Hh) pathway inhibition mechanism of sonidegib phosphate?

    Sonidegib phosphate selectively inhibits Smoothened (Smo), a key mediator of the Hh pathway. Researchers should use in vitro models (e.g., BCC cell lines with Hh pathway activation) to validate Smo inhibition via Western blot analysis of downstream targets like GLI1/2 . In vivo models (e.g., Ptch1-deficient mice or patient-derived xenografts) can assess tumor regression and pathway suppression. Include pharmacokinetic (PK) studies to correlate drug exposure with target engagement using LC-MS/MS .

    Q. How should researchers address variability in sonidegib phosphate’s pharmacokinetic (PK) data across preclinical studies?

    PK variability often stems from differences in formulation stability, bioavailability, or species-specific metabolism. Standardize protocols by:

    • Using validated bioanalytical methods (e.g., HPLC with UV detection) to measure plasma concentrations .
    • Incorporating control groups for food effects (sonidegib is lipophilic; high-fat meals increase absorption) .
    • Reporting free base vs. phosphate salt forms, as solubility impacts bioavailability .

    Q. What biomarkers are critical for monitoring sonidegib phosphate’s efficacy in preclinical trials?

    Key biomarkers include:

    • GLI1 mRNA levels (qRT-PCR) to confirm Hh pathway suppression .
    • Plasma creatine phosphokinase (CK) for early detection of muscle toxicity (a common adverse event) .
    • Tumor volume regression in xenograft models, paired with histopathology to assess necrosis/apoptosis .

    Advanced Research Questions

    Q. How can exposure-response analyses resolve contradictions in sonidegib phosphate’s clinical efficacy across tumor types?

    Despite its approval for BCC, sonidegib showed mixed results in solid tumors (e.g., breast, lung). Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure metrics (Cmin, AUC) with efficacy endpoints (objective response rate, progression-free survival). A 2016 study found no exposure-efficacy relationship in advanced solid tumors (p > 0.05 for Cmin vs. ORR), suggesting tumor-specific Hh pathway dependency . Validate using RNA sequencing to identify Hh-activated subtypes .

    Q. What methodological considerations are critical for designing Phase I/II trials combining sonidegib phosphate with other agents (e.g., docetaxel)?

    • Dose escalation : Start with sonidegib monotherapy to establish MTD (200–800 mg daily), then add docetaxel (75 mg/m²) to avoid overlapping toxicities (e.g., CK elevation + neutropenia) .
    • Endpoint selection : Prioritize safety (CTCAE v5.0) and pharmacodynamic markers (GLI1 suppression) over traditional RECIST criteria, as Hh inhibitors may induce stromal changes without immediate tumor shrinkage .
    • PK interactions : Monitor CYP3A4 inhibitors/inducers (e.g., itraconazole), as sonidegib is a CYP3A4 substrate .

    Q. How should researchers address conflicting data on sonidegib phosphate’s efficacy in Gorlin syndrome vs. sporadic BCC?

    Gorlin syndrome (germline PTCH1 mutations) exhibits higher Hh pathway activation, leading to better responses. Stratify patients by mutation status (Sanger sequencing) and use adaptive trial designs to enrich for molecular subtypes. A 2017 study reported 58% ORR in Gorlin-associated BCC vs. 36% in sporadic cases .

    Data Analysis and Interpretation

    Q. What statistical approaches are recommended for analyzing sonidegib phosphate’s time-to-event outcomes (e.g., time to tumor response)?

    Use Kaplan-Meier survival analysis with log-rank tests to compare treatment arms. For delayed responses (median TTR = 4.3 months in BCC), interval-censored Cox regression accounts for assessment timing . Adjust for covariates (e.g., baseline tumor size, prior radiotherapy) via multivariate analysis.

    Q. How can researchers mitigate bias in retrospective studies of sonidegib phosphate’s real-world safety profile?

    • Apply propensity score matching to balance cohorts (e.g., age, comorbidities).
    • Use MedDRA coding for adverse events (e.g., rhabdomyolysis, dysgeusia) and report incidence rates per 100 patient-years .
    • Include sensitivity analyses to exclude confounders (e.g., concurrent statin use for CK elevation) .

    Clinical Trial Design Challenges

    Q. What strategies improve patient recruitment for sonidegib phosphate trials in rare indications (e.g., medulloblastoma)?

    • Collaborate with consortia (e.g., PBTC) to pool data from multiple centers.
    • Use molecular prescreening (SHH subtype identification via IHC for SMO mutations) to enrich eligible populations .
    • Leverage adaptive designs (e.g., Simon’s two-stage) to minimize sample size .

    Q. How should researchers handle discordance between radiographic and pathologic responses in sonidegib phosphate trials?

    In BCC, sonidegib induces cystic changes that mimic progression on imaging. Mandate biopsy confirmation for equivocal cases and adopt composite endpoints (e.g., RECIST + histopathology) . For glioblastoma trials, incorporate advanced imaging (e.g., perfusion MRI) to differentiate pseudoprogression .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.